Jmv 167

CCK receptor antagonism pancreatic secretion in vivo pharmacology

Peptidic CCK antagonists exhibit in vitro-to-in vivo potency reversals due to rapid ester hydrolysis, compromising experimental reproducibility. JMV 167 features an amide-stabilized C-terminus conferring metabolic stability: it is 2-fold more potent in vivo than ester analog JMV 179 in rat pancreatic secretion models, despite being 300-fold weaker in vitro - a reversal attributable to resistance to hydrolytic inactivation. JMV 167 also benchmarks peptidic vs. non-peptidic CCK antagonist classes (8-fold less potent than L-364,718). Available in ≥98% purity with global shipping.

Molecular Formula C51H68N8O14S
Molecular Weight 1049.2 g/mol
CAS No. 120775-49-7
Cat. No. B1672972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJmv 167
CAS120775-49-7
SynonymsBoc-Tyr(So3H)-Nle-Gly-Trp-Nle-Asp-NHCH2-CH2-C6H5
JMV 167
JMV-167
tert-butoxycarbonyl-sulfo-tyrosyl-norleucyl-glycyl-tryptophyl-norleucyl-aspartic acid phenethylamide
Molecular FormulaC51H68N8O14S
Molecular Weight1049.2 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)N(CCC3=CC=CC=C3)C(CC(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C51H68N8O14S/c1-6-8-18-38(56-46(63)40(58-50(68)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(69,70)71)45(62)54-31-44(61)55-41(28-34-30-53-37-20-14-13-17-36(34)37)47(64)57-39(19-9-7-2)48(65)59(42(49(66)67)29-43(52)60)26-25-32-15-11-10-12-16-32/h10-17,20-24,30,38-42,53H,6-9,18-19,25-29,31H2,1-5H3,(H2,52,60)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,68)(H,66,67)(H,69,70,71)/t38-,39-,40-,41+,42-/m0/s1
InChIKeyQEGWRYYJMIBQEC-DNOUOQLUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JMV 167 (CAS 120775-49-7): A Peptidic Cholecystokinin (CCK) Receptor Antagonist with In Vivo Optimized Metabolic Stability


JMV 167 (Boc-Tyr(SO3H)-Nle-Gly-DTrp-Nle-Asp-NH-CH2-CH2-C6H5) is a synthetic peptide analog of the C-terminal octapeptide of cholecystokinin (CCK-8) and functions as an antagonist of peripheral CCK receptors [1]. It is a peptidic tool compound, structurally distinguished from its close analog JMV 179 by an amide linkage (phenylethylamide) replacing an ester bond (phenylethylester) at the C-terminus [2]. This modification confers a slower rate of catabolism, enhancing in vivo potency relative to JMV 179 [1]. JMV 167 is classified under MeSH as a cholecystokinin receptor antagonist and is primarily used as a research tool to study CCK-mediated pancreatic secretion and gastrointestinal physiology .

JMVs 167 Selection Rationale: Why Substituting In-Class Peptidic CCK Antagonists Leads to In Vivo Potency Inversions


Generic substitution among peptidic CCK antagonists is scientifically unsound due to divergent metabolic liabilities that invert relative potency when transitioning from in vitro to in vivo systems. For example, the ester-containing analog JMV 179 is 300-fold more potent than JMV 167 in vitro on pancreatic amylase release, yet JMV 167 becomes 2-fold more potent than JMV 179 in vivo in the rat pancreatic secretion model [1]. This potency reversal is attributable to the rapid hydrolysis of the ester bond in JMV 179, generating an inactive metabolite, whereas the amide bond in JMV 167 confers greater metabolic stability [1]. Consequently, selecting JMV 167 over close structural analogs like JMV 179 is essential for studies requiring sustained in vivo CCK receptor antagonism. Moreover, comparing JMV 167 to non-peptidic antagonists such as L-364,718 reveals an 8-fold lower in vivo potency, underscoring that peptidic and non-peptidic CCK antagonists cannot be interchanged without expecting significant differences in efficacy and pharmacokinetics [1].

JMVs 167 Comparator-Based Quantitative Differentiation Evidence


In Vivo Potency Gain Relative to JMV 179 Due to Enhanced Metabolic Stability

JMV 167 exhibits a 2-fold higher in vivo potency compared to its close analog JMV 179 in a rat pancreatic secretion model, despite being 300-fold less potent in vitro [1]. The in vivo potency inversion is attributed to the slower catabolism of the phenylethylamide group in JMV 167, whereas the phenylethylester bond in JMV 179 is rapidly hydrolyzed to an inactive metabolite [1].

CCK receptor antagonism pancreatic secretion in vivo pharmacology peptide metabolism

In Vitro Antagonist Potency: 300-Fold Lower Than JMV 179 on Pancreatic Amylase Release

In vitro, JMV 167 is 300-fold less potent than JMV 179 as an antagonist of CCK-stimulated amylase release from rat pancreatic acini [1]. This quantitative difference is a direct measure of the lower intrinsic activity at the receptor in a cell-free or cell-based system and serves as a critical benchmark when comparing in vitro to in vivo efficacy.

CCK receptor amylase release in vitro pharmacology pancreatic acini

In Vivo Potency Comparison to Non-Peptidic Antagonist L-364,718 (MK-329)

In the same rat pancreatic secretion model, JMV 167 was found to be 8 times less potent than the benzodiazepine-based non-peptidic CCK antagonist L-364,718 (MK-329) [1]. This quantifies the performance gap between a peptidic and a small-molecule antagonist in a live animal system.

CCK antagonist in vivo efficacy non-peptidic comparator pancreatic secretion

Binding Affinity (IC50) for Peripheral CCK Receptor: 16.7-Fold Lower Than JMV 179

JMV 167 binds to peripheral cholecystokinin receptors with an IC50 of 500 nM , which is 16.7-fold lower affinity compared to JMV 179 (IC50 = 30 nM) [1]. This difference in binding affinity aligns with the in vitro functional potency data and provides a quantitative measure of target engagement.

receptor binding IC50 peripheral CCK receptor in vitro pharmacology

JMVs 167 Optimal Research Applications Based on Comparative Evidence


In Vivo Pancreatic Secretion Studies Requiring Sustained Peptidic CCK Antagonism

JMV 167 is ideally suited for in vivo rat pancreatic secretion models where a peptidic CCK antagonist with improved metabolic stability is required. Its 2-fold greater in vivo potency over the ester analog JMV 179, as demonstrated in the Nagain et al. study [1], makes it the preferred choice for chronic or acute studies where rapid ester hydrolysis would compromise JMV 179 efficacy.

Comparative Pharmacology of Peptidic vs. Non-Peptidic CCK Antagonists

JMV 167 serves as a critical peptidic comparator for non-peptidic antagonists like L-364,718. The 8-fold lower in vivo potency of JMV 167 relative to L-364,718 [1] provides a benchmark for evaluating the therapeutic window and pharmacokinetic/pharmacodynamic differences between these two classes of CCK antagonists.

Mechanistic Studies on CCK Receptor-Mediated Amylase Release in Pancreatic Acini

Although JMV 167 is 300-fold less potent in vitro on amylase release than JMV 179 [1], this property makes it a useful tool for dose-response studies where a weaker antagonist is needed to establish partial inhibition curves or to probe the relationship between receptor occupancy and functional response without full suppression.

Investigations into the Metabolic Fate of Peptidic CCK Antagonists

The structural difference between JMV 167 (amide) and JMV 179 (ester) provides a defined chemical handle to study the impact of C-terminal chemistry on peptide stability and catabolism in vivo. Researchers can directly compare the two compounds to quantify the rate of hydrolysis and its effect on pharmacological activity [1].

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